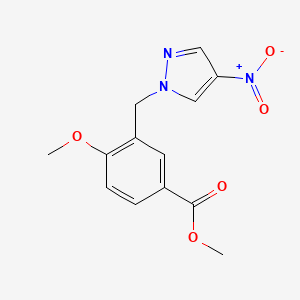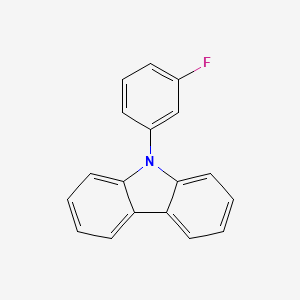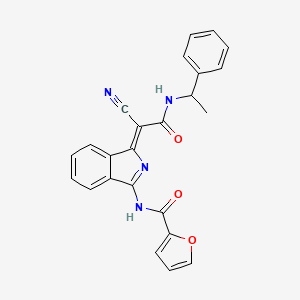![molecular formula C18H16FN5O3 B2529532 Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate CAS No. 899973-27-4](/img/structure/B2529532.png)
Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate” is a compound that is part of a larger class of compounds known as triazole-pyrimidine hybrids . These hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine hybrids involves the design and characterization of a series of novel compounds . The process includes the use of mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of this compound is C22H23FN2O3 . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The triazole-pyrimidine hybrids, which this compound is a part of, have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Scientific Research Applications
Antiviral Activity
Triazole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Given the presence of a triazole moiety in the compound, it could potentially exhibit antiviral properties.
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory activity . The presence of an indole moiety in the compound could therefore suggest potential anti-inflammatory applications.
Anticancer Activity
Both indole and triazole derivatives have been reported to show cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially be used in cancer research or treatment.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . Given the presence of an indole moiety in the compound, it could potentially be used in HIV research or treatment.
Antioxidant Activity
Indole derivatives have been reported to exhibit antioxidant activity . This suggests that the compound could potentially be used in research related to oxidative stress or aging.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole ring in their structure are known to have significant antibacterial activity . Given the presence of a triazole moiety in the compound, it could potentially be used in antimicrobial research or treatment.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . The presence of an indole moiety in the compound could therefore suggest potential antitubercular applications.
Antidiabetic Activity
Indole derivatives have been reported to exhibit antidiabetic activity . This suggests that the compound could potentially be used in diabetes research or treatment.
Mechanism of Action
properties
IUPAC Name |
methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIWUSMGHXZKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2529452.png)

![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)


![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)
![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)
![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)
![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)
